Cas no 83410-15-5 (4-Chloro-5-iodo-6-methylpyrimidine)

4-Chloro-5-iodo-6-methylpyrimidine structure
83410-15-5 structure
Product name:4-Chloro-5-iodo-6-methylpyrimidine
CAS No:83410-15-5
MF:C5H4ClIN2
MW:254.45613193512
MDL:MFCD09746251
CID:988860
PubChem ID:12795369

4-Chloro-5-iodo-6-methylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-5-iodo-6-methylpyrimidine
    • C5H4ClIN2
    • 4-Chloro-5-iodo-6-methylpyrimidine (ACI)
    • 6-Chloro-5-iodo-4-methylpyrimidine
    • MFCD09746251
    • SY039462
    • AKOS015151552
    • CS-0045692
    • EN300-4263639
    • DTXSID70510106
    • 4-Chloro-5-iodo-6-methyl-pyrimidin
    • PJJJWNAVCYJROL-UHFFFAOYSA-N
    • DB-075927
    • SCHEMBL503157
    • 83410-15-5
    • SB60674
    • AS-33184
    • MDL: MFCD09746251
    • Inchi: 1S/C5H4ClIN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3
    • InChI Key: PJJJWNAVCYJROL-UHFFFAOYSA-N
    • SMILES: ClC1C(I)=C(C)N=CN=1

Computed Properties

  • Exact Mass: 253.91077g/mol
  • Monoisotopic Mass: 253.91077g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 25.8Ų

4-Chloro-5-iodo-6-methylpyrimidine Security Information

4-Chloro-5-iodo-6-methylpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB444203-1 g
4-Chloro-5-iodo-6-methylpyrimidine; .
83410-15-5
1g
€400.70 2023-04-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SL862-200mg
4-Chloro-5-iodo-6-methylpyrimidine
83410-15-5 95+%
200mg
626.0CNY 2021-07-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYY012-1G
4-chloro-5-iodo-6-methylpyrimidine
83410-15-5 95%
1g
¥ 957.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYY012-100MG
4-chloro-5-iodo-6-methylpyrimidine
83410-15-5 95%
100MG
¥ 151.00 2023-04-13
Chemenu
CM123920-1g
4-chloro-5-iodo-6-methylpyrimidine
83410-15-5 95%
1g
$281 2021-08-05
Enamine
EN300-4263639-0.1g
4-chloro-5-iodo-6-methylpyrimidine
83410-15-5 95%
0.1g
$72.0 2023-07-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116332-10g
4-Chloro-5-iodo-6-methylpyrimidine
83410-15-5 98%
10g
¥8219.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116332-100mg
4-Chloro-5-iodo-6-methylpyrimidine
83410-15-5 98%
100mg
¥127.00 2024-07-28
eNovation Chemicals LLC
D620975-10G
4-chloro-5-iodo-6-methylpyrimidine
83410-15-5 97%
10g
$1235 2023-05-12
Enamine
EN300-4263639-0.05g
4-chloro-5-iodo-6-methylpyrimidine
83410-15-5 95%
0.05g
$48.0 2023-07-06

4-Chloro-5-iodo-6-methylpyrimidine Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 0 °C → reflux; 8 h, reflux
1.2 Reagents: Acetic acid
2.1 Reagents: Hydrogen peroxide Solvents: Water ;  1 h, 70 °C; 1 h, 80 - 90 °C; cooled
2.2 Reagents: Sodium carbonate ;  overnight
3.1 Reagents: Sodium hydroxide ,  Iodine Solvents: Water ;  3 h, reflux
4.1 Reagents: Phosphorus oxychloride Solvents: Diglyme ;  2 h, 90 °C; 90 °C → rt
4.2 Reagents: Potassium carbonate Solvents: Water ;  1 h, rt
Reference
Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors
Mao, Yongjun; et al, Bioorganic & Medicinal Chemistry, 2013, 21(11), 3090-3104

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ethanol ;  rt
2.1 Reagents: Iodine chloride Solvents: Acetic acid ;  60 °C
3.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  rt
Reference
Synthesis and evaluation of novel pyrimidine-based dual EGFR/Her-2 inhibitors
Suzuki, Naoyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(6), 1601-1606

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  1 h, 70 °C; 1 h, 80 - 90 °C; cooled
1.2 Reagents: Sodium carbonate ;  overnight
2.1 Reagents: Sodium hydroxide ,  Iodine Solvents: Water ;  3 h, reflux
3.1 Reagents: Phosphorus oxychloride Solvents: Diglyme ;  2 h, 90 °C; 90 °C → rt
3.2 Reagents: Potassium carbonate Solvents: Water ;  1 h, rt
Reference
Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors
Mao, Yongjun; et al, Bioorganic & Medicinal Chemistry, 2013, 21(11), 3090-3104

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Iodine Solvents: Water ;  3 h, reflux
2.1 Reagents: Phosphorus oxychloride Solvents: Diglyme ;  2 h, 90 °C; 90 °C → rt
2.2 Reagents: Potassium carbonate Solvents: Water ;  1 h, rt
Reference
Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors
Mao, Yongjun; et al, Bioorganic & Medicinal Chemistry, 2013, 21(11), 3090-3104

4-Chloro-5-iodo-6-methylpyrimidine Raw materials

4-Chloro-5-iodo-6-methylpyrimidine Preparation Products

Additional information on 4-Chloro-5-iodo-6-methylpyrimidine

Comprehensive Guide to 4-Chloro-5-iodo-6-methylpyrimidine (CAS 83410-15-5): Properties, Applications, and Industry Insights

4-Chloro-5-iodo-6-methylpyrimidine (CAS 83410-15-5) is a halogenated pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique chloro-iodo-methyl substitution pattern, serves as a versatile building block in organic synthesis. Its molecular structure, C5H4ClIN2, combines reactivity and stability, making it valuable for cross-coupling reactions and heterocyclic modifications.

In recent years, the demand for halogenated pyrimidines like 4-Chloro-5-iodo-6-methylpyrimidine has surged due to their role in developing kinase inhibitors and antiviral agents. Researchers frequently search for "CAS 83410-15-5 solubility" or "iodo-pyrimidine Suzuki coupling," reflecting its utility in medicinal chemistry. The compound’s iodine moiety enables palladium-catalyzed reactions, aligning with trends in green chemistry and atom-economical synthesis.

From a technical perspective, 4-Chloro-5-iodo-6-methylpyrimidine exhibits a melting point range of 120–125°C and moderate lipophilicity (LogP ~2.3), properties critical for drug design. Analytical techniques such as HPLC purity analysis and NMR spectroscopy are commonly employed to validate its quality. Industry discussions often center on "scale-up synthesis of CAS 83410-15-5" or "pyrimidine derivatives in crop protection," highlighting its dual-use potential.

Environmental and regulatory considerations are increasingly shaping the application of this compound. With growing interest in sustainable halogenation methods, manufacturers explore catalytic alternatives to traditional iodination. Searches like "biodegradable pyrimidine analogs" or "83410-15-5 safety profile" underscore evolving consumer priorities. The compound’s stability under ambient conditions also makes it a candidate for high-throughput screening libraries.

Innovative applications of 4-Chloro-5-iodo-6-methylpyrimidine extend to materials science, where its halogen bonds facilitate crystal engineering. Patent analyses reveal its use in OLED intermediates and photoactive materials, addressing queries like "halopyrimidines in optoelectronics." As AI-driven drug discovery accelerates, this compound’s structure-activity relationship (SAR) data becomes invaluable for machine learning models predicting bioactive molecules.

Supply chain dynamics further influence its market trajectory. With global emphasis on API manufacturing, suppliers prioritize "CAS 83410-15-5 batch consistency" and "regulatory-compliant synthesis." The compound’s compatibility with continuous flow chemistry systems positions it favorably for modern industrial processes, resonating with searches for "flow reactor pyrimidine synthesis."

In conclusion, 4-Chloro-5-iodo-6-methylpyrimidine (CAS 83410-15-5) exemplifies the intersection of traditional heterocyclic chemistry and cutting-edge applications. Its adaptability across pharmaceuticals, agrochemicals, and advanced materials ensures enduring relevance. As research trends evolve—driven by queries on "pyrimidine C-H activation" or "83410-15-5 patent landscape"—this compound remains a cornerstone of innovation.

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Amadis Chemical Company Limited
(CAS:83410-15-5)4-Chloro-5-iodo-6-methylpyrimidine
A864267
Purity:99%
Quantity:5g
Price ($):377.0